molecular formula C9H6BrNO B1265535 5-Bromo-1H-indole-3-carbaldehyde CAS No. 877-03-2

5-Bromo-1H-indole-3-carbaldehyde

Cat. No. B1265535
CAS RN: 877-03-2
M. Wt: 224.05 g/mol
InChI Key: PEENKJZANBYXNB-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO . It appears as a powder and can range in color from white to pink to light brown .


Molecular Structure Analysis

The InChI Key for 5-Bromo-1H-indole-3-carbaldehyde is PEENKJZANBYXNB-UHFFFAOYSA-N . Unfortunately, the search results did not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

5-Bromo-1H-indole-3-carbaldehyde has a melting point ranging from 200°C to 207°C . It is a beige to light brown crystalline powder .

Scientific Research Applications

Chemical Research

5-Bromoindole-3-carboxaldehyde is used in chemical research due to its unique structure and properties . It is often used as a building block in the synthesis of more complex molecules .

Pharmaceutical Research

This compound is used in pharmaceutical research. It can be used in the synthesis of various drugs and therapeutic agents .

Antibacterial Compounds

An antibiotic-producing pseudomonad was isolated from a seawater sample. The pseudomonad produces two novel antibacterial compounds, 2-n-pentyl-4-quinolinol and 2-n-heptyl-4-quinolinol. It also synthesizes indole-3-carboxaldehyde, 6-bromoindole-3-carboxaldehyde, and the known antibiotic p-hydroxybenzaldehyde .

Anticancer Activities

Bis (3’-indolyl)methane (DIM) is a metabolite of the phytochemical indole-3-carbinol, and both compounds exhibit a broad spectrum of anticancer activities. A series of synthetic symmetrical ring-substituted DIM analogues, including 5,5’-dibromoDIM, which are more potent than DIM as inhibitors, have been developed .

Material Science

In material science, 5-Bromoindole-3-carboxaldehyde can be used in the development of new materials with unique properties .

Biochemical Research

In biochemical research, this compound can be used as a reagent in various biochemical reactions .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives have attracted increasing attention in recent years due to their role in the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236562
Record name 5-Bromoindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indole-3-carbaldehyde

CAS RN

877-03-2
Record name 5-Bromoindole-3-carboxaldehyde
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Record name 5-Bromoindole-3-carbaldehyde
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Record name 877-03-2
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Record name 5-Bromoindole-3-carbaldehyde
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Record name 5-bromoindole-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of phosphorous oxychloride (26.1 g) and dry dimethylformamide (50.9 ml), cooled to -10° C., was added 5-bromoindole (30 g) in portions. The reaction mixture was stirred at 10° C. for 1 hr. and at 35° C. for 1 hr. Ice (100 g) was added to the reaction mixture, followed by sodium hydroxide solution (50 ml). The mixture was heated on a steam bath for one-half hour. The precipitate was collected and recrystallized from ethanol to give 35.5 g (97.7%) of product.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
97.7%

Synthesis routes and methods II

Procedure details

Dry DMF (7.5 ml) is cooled to 0° C. and treated dropwise with POCl3 (3.66 ml, 40 mmol). After stirring at this temperature for 15 min, a solution of 5-bromo-1H-indole (784 mg, 4 mmol) in dry DMF (2 ml) is added and the reaction mixture is allowed to warm to rt within 1 h. Stirring is continued at 40° C. for an additional hour, then the reaction mixture is cooled to rt and poured onto ice. Aqueous NaOH solution is added to neutralize the acidic solution, adjusting to pH 6. After stirring overnight at rt, the precipitate was collected by filtration, washed with water and dried under high vacuum to give pure subtitle compound (932 mg) as a beige solid in quantitative yield.
Name
Quantity
3.66 mL
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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